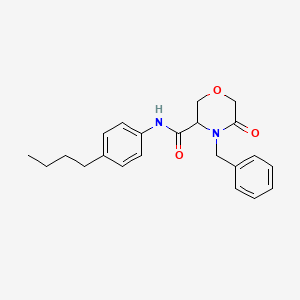
4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide, commonly known as BOC-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of morpholine carboxamides and has been found to possess several unique properties that make it a promising candidate for research purposes.
Scientific Research Applications
Synthesis and Properties of Polyamides
- Polymer Synthesis: A study by Hsiao et al. (2000) discussed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, showcasing the potential for creating new materials with useful levels of thermal stability and solubility in polar solvents, indicative of applications in material science (Hsiao, Yang, & Chen, 2000).
Potential Antipsychotic Agents
- Antipsychotic Activity: Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents. Their findings suggest the importance of the structural framework of carboxamides in developing new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Photophysical Properties and Catalysis
- Luminescence and Catalysis: The synthesis and photophysical properties of 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides by Novanna et al. (2020) highlight the potential for developing blue emissive materials with high fluorescence quantum yields, useful in optoelectronic devices and sensors (Novanna, Kannadasan, & Shanmugam, 2020).
Anti-Tubercular Activity
- Anti-Tubercular Scaffold: Nimbalkar et al. (2018) explored the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives, showing promising anti-tubercular activity, suggesting the chemical structure's potential in drug development for tuberculosis treatment (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
properties
IUPAC Name |
4-benzyl-N-(4-butylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-7-17-10-12-19(13-11-17)23-22(26)20-15-27-16-21(25)24(20)14-18-8-5-4-6-9-18/h4-6,8-13,20H,2-3,7,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGNHSGPSWXTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)

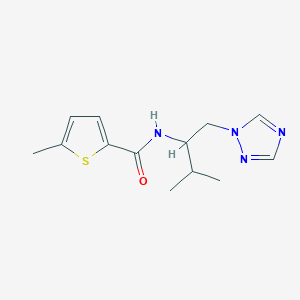
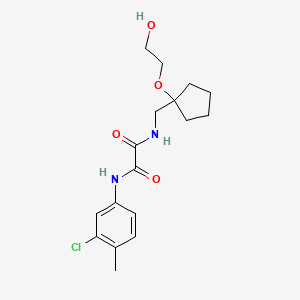
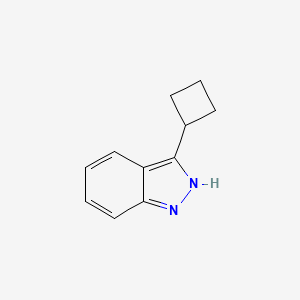
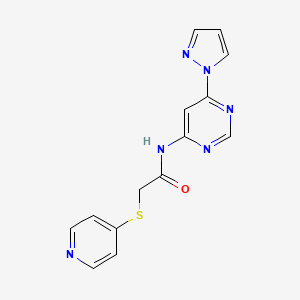
![5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2601168.png)